3,5-Dihidroxibenzoato de etilo

Descripción general

Descripción

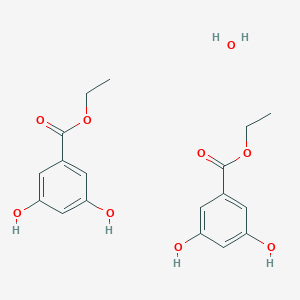

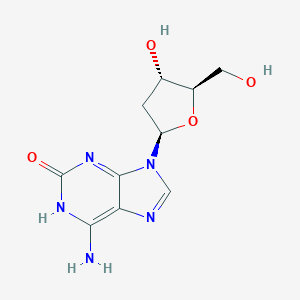

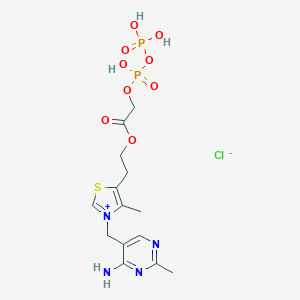

El 3,5-dihidroxi benzoato de etilo es un compuesto orgánico con la fórmula molecular C9H10O4. Es un éster dihidroxi benzoico, específicamente un éster etílico del ácido 3,5-dihidroxi benzoico. Este compuesto es conocido por sus aplicaciones en varios estudios bioquímicos y reacciones de síntesis orgánica .

Aplicaciones Científicas De Investigación

El 3,5-dihidroxi benzoato de etilo tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 3,5-dihidroxi benzoato de etilo implica su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo en el compuesto pueden formar enlaces de hidrógeno con biomoléculas, influenciando su estructura y función. Además, el grupo éster puede sufrir hidrólisis para liberar ácido 3,5-dihidroxi benzoico, que puede interactuar aún más con los sistemas biológicos .

Compuestos similares:

- 3,5-Dihidroxi benzoato de metilo

- 2,5-Dihidroxi benzoato de etilo

- 3-Hidroxi benzoato de etilo

- 3,5-Dimetil benzoato de metilo

Comparación: El 3,5-dihidroxi benzoato de etilo es único debido a su esterificación específica en las posiciones 3 y 5 del anillo del ácido benzoico. Esta característica estructural confiere propiedades químicas y reactividad distintas en comparación con sus análogos. Por ejemplo, el 3,5-dihidroxi benzoato de metilo tiene una estructura similar, pero con un grupo éster metílico, lo que lleva a diferencias en la solubilidad y la reactividad .

Análisis Bioquímico

Biochemical Properties

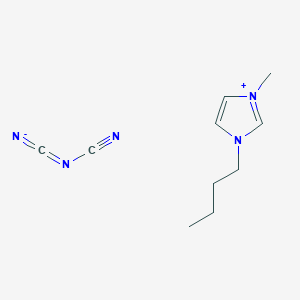

Ethyl 3,5-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a starting reagent in the synthesis of ethyl 3,5-bis(ω-hydroxyoligo(ethyleneoxy))benzoates and p-alkoxycarbonylated palladium bis(phosphinite) PCP pincer complexes . The nature of these interactions often involves the formation of ester bonds and the modulation of enzyme activity.

Cellular Effects

Ethyl 3,5-dihydroxybenzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, similar compounds like ethyl 3,4-dihydroxybenzoate have been shown to protect cells from hypoxia-induced oxidative damage by enhancing antioxidant enzyme levels and reducing oxidative stress . This suggests that ethyl 3,5-dihydroxybenzoate may have similar protective effects on cells.

Molecular Mechanism

The molecular mechanism of ethyl 3,5-dihydroxybenzoate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate them, leading to changes in gene expression. For instance, ethyl 3,4-dihydroxybenzoate, a related compound, acts as a prolyl hydroxylase inhibitor, modulating the activity of hypoxia-inducible factor (HIF) and enhancing the expression of genes related to glycolysis and antioxidant defense . Ethyl 3,5-dihydroxybenzoate may exhibit similar mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3,5-dihydroxybenzoate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on related compounds have shown that preconditioning with ethyl 3,4-dihydroxybenzoate can improve cellular viability and reduce oxidative stress over time . This indicates that ethyl 3,5-dihydroxybenzoate may also have time-dependent effects in laboratory settings.

Dosage Effects in Animal Models

The effects of ethyl 3,5-dihydroxybenzoate vary with different dosages in animal models. For instance, ethyl 3,4-dihydroxybenzoate has been shown to modulate adaptive responses to hypoxia in rat brains at specific dosages . High doses of such compounds may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

Ethyl 3,5-dihydroxybenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, ethyl 3,4-dihydroxybenzoate has been shown to increase the expression of glycolytic enzymes and enhance glycolytic capacity in skeletal muscles . Ethyl 3,5-dihydroxybenzoate may participate in similar metabolic pathways.

Transport and Distribution

The transport and distribution of ethyl 3,5-dihydroxybenzoate within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation. For instance, related compounds have been shown to be distributed in various tissues and to interact with transport proteins that facilitate their cellular uptake .

Subcellular Localization

Ethyl 3,5-dihydroxybenzoate’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the crystal structure of ethyl 3,5-dihydroxybenzoate hemihydrate provides insights into its potential subcellular localization and interactions .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 3,5-dihidroxi benzoato de etilo se puede sintetizar a través de la esterificación del ácido 3,5-dihidroxi benzoico con etanol absoluto. La reacción normalmente implica el uso de un catalizador como el ácido sulfúrico para facilitar el proceso de esterificación .

Métodos de producción industrial: En un entorno industrial, la síntesis del 3,5-dihidroxi benzoato de etilo sigue un proceso de esterificación similar, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso implica la adición continua de etanol y ácido 3,5-dihidroxi benzoico en presencia de un catalizador, seguido de pasos de purificación para aislar el éster deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El 3,5-dihidroxi benzoato de etilo experimenta varias reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.

Reducción: El grupo éster se puede reducir al alcohol correspondiente.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución para formar éteres o ésteres.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.

Principales productos formados:

Oxidación: Quinonas.

Reducción: Alcoholes.

Sustitución: Éteres o ésteres.

Propiedades

IUPAC Name |

ethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHYVLPIZUVDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4142-98-7 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4142-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of Ethyl 3,5-dihydroxybenzoate?

A1: [] Ethyl 3,5-dihydroxybenzoate can exist as a hemihydrate, meaning it incorporates half a water molecule per molecule of the compound. Its crystal structure has been determined as monoclinic, belonging to the space group P121/c1. The unit cell dimensions are a = 7.353(2) Å, b = 14.523(3) Å, c = 17.585(4) Å, with β = 93.387(3)°. This detailed structural information provides insights into the arrangement of molecules within the crystal lattice, which can be crucial for understanding its physical and chemical properties. You can find more details in the paper titled "Crystal structure of ethyl 3,5-dihydroxybenzoate hemihydrate, C9H10O4 ·½ H2O". []

Q2: Has Ethyl 3,5-dihydroxybenzoate been investigated in any biological systems?

A3: [] Yes, Ethyl 3,5-dihydroxybenzoate has been studied in the context of its interaction with tannin acyl hydrolase, an enzyme involved in the breakdown of tannins. Research has explored the complex formed between this enzyme and Ethyl 3,5-dihydroxybenzoate. [] While the specific details of this interaction and its implications are not provided in the abstract, this research highlights the potential biological relevance of Ethyl 3,5-dihydroxybenzoate and its interaction with specific enzymes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)

![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)